molecular formula C8H7ClO3 B1404071 Methyl 2-chloro-3-hydroxybenzoate CAS No. 1125632-11-2

Methyl 2-chloro-3-hydroxybenzoate

Cat. No.: B1404071
CAS No.: 1125632-11-2
M. Wt: 186.59 g/mol
InChI Key: GREOJHHAAXRYGY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atom in the benzene ring is substituted by a chlorine atom and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Methyl 2-chloro-3-hydroxybenzoate is a compound that primarily targets the benzylic position . The benzylic position is a specific location on an organic molecule that is directly adjacent to an aromatic system, such as a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactions. These reactions include free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This process continues, leading to a series of changes in the molecular structure of the compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the metabolism of aromatic compounds . The compound’s interactions at the benzylic position can lead to changes in these pathways, resulting in various downstream effects .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have certain bioavailability characteristics .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its primary targets and the subsequent changes in biochemical pathways . These effects can include changes in the structure and function of molecules at the benzylic position .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-hydroxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-chloro-3-oxobenzoate.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include substituted benzoates, oxobenzoates, and hydroxybenzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-chloro-3-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific diseases.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-2-hydroxybenzoate
  • Methyl 4-chloro-3-hydroxybenzoate
  • Methyl 2-chloro-4-hydroxybenzoate

Uniqueness

Methyl 2-chloro-3-hydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

IUPAC Name

methyl 2-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREOJHHAAXRYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738305
Record name Methyl 2-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125632-11-2
Record name Methyl 2-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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